4-cyclopropanecarbonyl-1H-pyrazolehydrochloride
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Overview
Description
4-cyclopropanecarbonyl-1H-pyrazolehydrochloride is a chemical compound with the molecular formula C7H9ClN2O and a molecular weight of 172.6 g/mol. This compound is part of the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry . Pyrazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and three carbon atoms .
Preparation Methods
The synthesis of 4-cyclopropanecarbonyl-1H-pyrazolehydrochloride involves several steps. One common method is the cycloaddition reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes . Another approach is the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to pyrazoles using bromine or other oxidizing agents . Industrial production methods may involve the use of catalysts such as ruthenium or copper to enhance the yield and selectivity of the reactions .
Chemical Reactions Analysis
4-cyclopropanecarbonyl-1H-pyrazolehydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include bromine for oxidation and hydrazine for reduction . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of pyrazoline intermediates can yield 3,5-disubstituted or 3,4,5-trisubstituted pyrazoles .
Scientific Research Applications
In medicinal chemistry, pyrazole derivatives are explored for their cytotoxic, cytoprotective, antinociceptive, anti-inflammatory, and antidepressant activities . In addition, pyrazole compounds are used as scaffolds in the synthesis of bioactive molecules and coordination complexes . The compound’s unique structure allows for diverse molecular interactions, making it a valuable tool in drug discovery and development .
Mechanism of Action
The mechanism of action of 4-cyclopropanecarbonyl-1H-pyrazolehydrochloride involves its interaction with specific molecular targets and pathways . Pyrazole compounds are known to interact with enzymes such as alcohol dehydrogenase and estrogen receptors . These interactions can modulate various biological processes, leading to the compound’s observed effects. The exact pathways and targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
4-cyclopropanecarbonyl-1H-pyrazolehydrochloride can be compared to other pyrazole derivatives such as pyrazole-4-carboxamides and 3,5-aminopyrazoles . These compounds share a similar pyrazole core structure but differ in their substituents and functional groups. The unique cyclopropanecarbonyl group in this compound distinguishes it from other pyrazole derivatives, potentially leading to different reactivity and biological activity. This uniqueness makes it a valuable compound for exploring new chemical and biological applications.
Properties
Molecular Formula |
C7H9ClN2O |
---|---|
Molecular Weight |
172.61 g/mol |
IUPAC Name |
cyclopropyl(1H-pyrazol-4-yl)methanone;hydrochloride |
InChI |
InChI=1S/C7H8N2O.ClH/c10-7(5-1-2-5)6-3-8-9-4-6;/h3-5H,1-2H2,(H,8,9);1H |
InChI Key |
ZVDRNHGPQKATSN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)C2=CNN=C2.Cl |
Origin of Product |
United States |
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